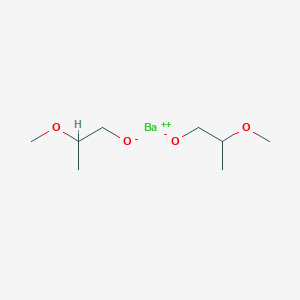
Barium(2+);2-methoxypropan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);2-methoxypropan-1-olate is a chemical compound that belongs to the class of organobarium compounds It is characterized by the presence of barium atoms coordinated with two 2-methoxypropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxypropoxy) barium typically involves the reaction of barium salts with 2-methoxypropanol under controlled conditions. One common method is the reaction of barium chloride with 2-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of bis(2-methoxypropoxy) barium may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-methoxypropan-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: The 2-methoxypropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of organobarium compounds with different functional groups.
Scientific Research Applications
Barium(2+);2-methoxypropan-1-olate has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, including barium-containing ceramics and glasses.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of bis(2-methoxypropoxy) barium involves its interaction with molecular targets and pathways. In catalysis, the barium atom can coordinate with reactants, facilitating their transformation into products. In medical applications, the compound’s ability to absorb and scatter radiation makes it useful as a contrast agent, enhancing the visibility of internal structures in imaging techniques.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: This compound is similar in that it contains barium coordinated with organic ligands, but it has different ligands and properties.
Barium sulfate: Another barium-containing compound used as a contrast agent in medical imaging, but it has a different chemical structure and properties.
Uniqueness
Barium(2+);2-methoxypropan-1-olate is unique due to its specific coordination environment and the presence of 2-methoxypropoxy groups. This gives it distinct chemical and physical properties, making it suitable for specialized applications in materials science and catalysis.
Properties
IUPAC Name |
barium(2+);2-methoxypropan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O2.Ba/c2*1-4(3-5)6-2;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRFXRRJKAPRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[O-])OC.CC(C[O-])OC.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














